
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2-ethylbutyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-N-(2-ethylbutyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(2-ethylbutyl)piperidin-4-amine: This compound has a similar structure but contains a piperidine ring instead of a pyrazole ring. The presence of the piperidine ring can influence its chemical reactivity and biological activity.
1-(2,5-Difluorophenyl)-N-ethyl-N-(2-ethylbutyl)-1,2-ethanediamine:
The uniqueness of this compound lies in its specific pyrazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-ethyl-N-(2-ethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-4-10(5-2)7-12-11-8-13-14(6-3)9-11/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
XDCLHUHJTPDEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CN(N=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13258743.png)
![tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13258747.png)
![2-[(5-Oxopyrrolidin-3-yl)amino]acetic acid](/img/structure/B13258754.png)

![1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline](/img/structure/B13258757.png)

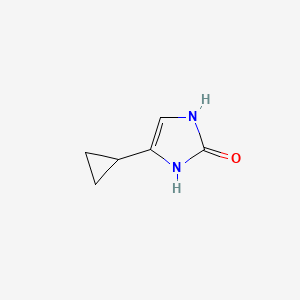
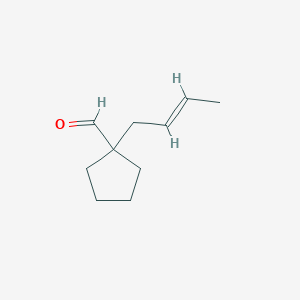
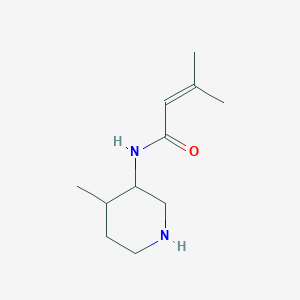
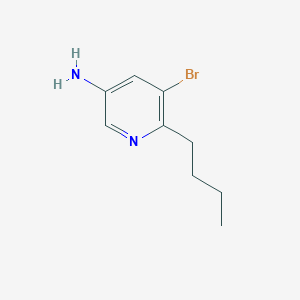
![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13258791.png)
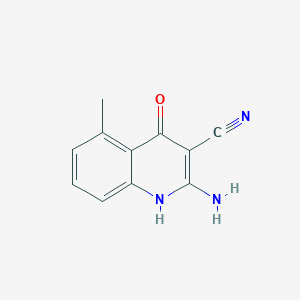
![3-{[(Pyridin-3-yl)amino]methyl}phenol](/img/structure/B13258822.png)
![4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13258827.png)
